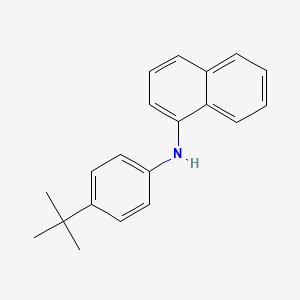
N-(4-tert-butylphenyl)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butylphenyl)naphthalen-1-amine is an aromatic amine with the chemical formula C20H21N. This compound is notable for its binding affinity in mouse major urinary protein (MUP), making it a subject of interest in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)naphthalen-1-amine typically involves the reaction of 1-naphthylamine with 4-tert-butylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires a catalyst such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-tert-butylphenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Bromine, nitric acid.
Major Products Formed
The major products formed from these reactions include naphthoquinones, reduced amines, and substituted aromatic compounds .
Applications De Recherche Scientifique
N-(4-tert-butylphenyl)naphthalen-1-amine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its binding affinity in mouse major urinary protein, which has implications in understanding protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(4-tert-butylphenyl)naphthalen-1-amine involves its binding to specific proteins, such as mouse major urinary protein. This binding is facilitated by nonpolar contacts and hydrogen bonds, which stabilize the protein-ligand complex. The molecular targets and pathways involved include the interaction with amino acid residues in the binding cavity of the protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylnaphthalen-1-amine: Similar in structure but lacks the tert-butyl group, resulting in different binding affinities and chemical properties.
N-tert-butyl-N-(4-tert-butylphenyl)naphthalen-1-amine: Contains an additional tert-butyl group, leading to increased steric hindrance and altered reactivity.
Uniqueness
N-(4-tert-butylphenyl)naphthalen-1-amine is unique due to its high binding affinity in mouse major urinary protein, making it a valuable compound for studying protein-ligand interactions and potential drug development .
Propriétés
Formule moléculaire |
C20H21N |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C20H21N/c1-20(2,3)16-11-13-17(14-12-16)21-19-10-6-8-15-7-4-5-9-18(15)19/h4-14,21H,1-3H3 |
Clé InChI |
UCBRXEPLQQYGJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
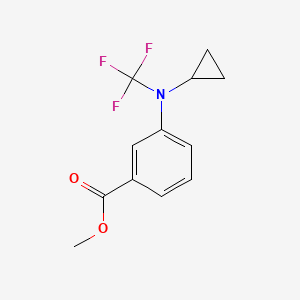
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)


![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
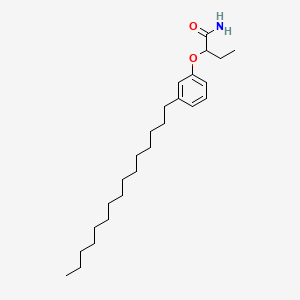
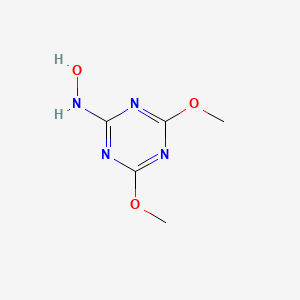
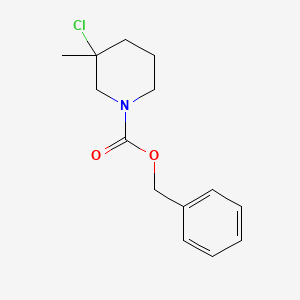
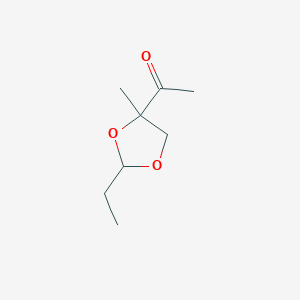
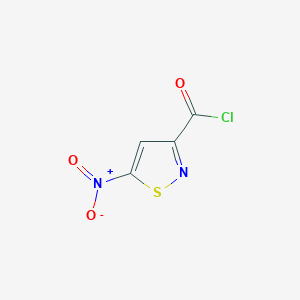

![4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile](/img/structure/B13963425.png)

